REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5]([OH:7])=O.[C:11](OC(=O)C)(=[O:13])[CH3:12].[CH2:18](N(CC)CC)C>CN(C)C1C=CN=CC=1>[C:11]([N:1]1[CH:2]([C:8](=[O:10])[CH3:18])[CH2:3][CH2:4][C:5]1=[O:7])(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark solution is removed of volatile materials by distillation at 85° C. at 10 mm Hg
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 50 ml of 10 percent HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2×100 ml)
|
Type
|
WASH
|
Details
|
The methylene chloride solution is washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
DISTILLATION
|
Details
|
the solvent, the residue is subjected to vacuum distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CCC1C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |